molecular formula C15H22O2 B12321308 4,7-Dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione

4,7-Dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione

Cat. No.: B12321308
M. Wt: 234.33 g/mol
InChI Key: CUTPLKRCZNTUMR-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione is a complex organic compound with the molecular formula C15H24O2 This compound belongs to the class of naphthalenes, which are characterized by a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Naphthalene Core: The initial step involves the formation of the naphthalene core through a Diels-Alder reaction between a diene and a dienophile.

    Functional Group Introduction:

    Oxidation: The final step involves the oxidation of specific positions on the naphthalene ring to introduce the ketone groups, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions (temperature, pressure), and purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

4,7-Dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethyl-1-propan-2-yl-1,2,3,4,5,6-hexahydronaphthalene: Similar structure but lacks the ketone groups.

    2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another naphthalene derivative with different functional groups.

Uniqueness

4,7-Dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione

InChI

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3

InChI Key

CUTPLKRCZNTUMR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C

Origin of Product

United States

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